

In-Depth Technical Guide: 4-Methyl-2-(4-methylphenoxy)aniline

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Compound of Interest

Compound Name: 4-Methyl-2-(4-methylphenoxy)aniline

Cat. No.: B1329025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-2-(4-methylphenoxy)aniline**, a substituted diaryl ether aniline. Due to the limited publicly available data for this specific molecule, this document synthesizes information on its identification, plausible synthetic routes, predicted physicochemical properties, and potential applications in drug discovery by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential development of this and similar chemical entities.

Chemical Identification and Properties

4-Methyl-2-(4-methylphenoxy)aniline is a specific isomer of a diaryl ether aniline. While a dedicated CAS number has not been identified in public databases, it is listed by some chemical suppliers, indicating its synthesis and availability as a research chemical.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source/Method
IUPAC Name	4-Methyl-2-(4-methylphenoxy)aniline	---
Molecular Formula	C ₁₄ H ₁₅ NO	Supplier Data
Molecular Weight	213.28 g/mol	Calculated
MDL Number	MFCD08688269	Supplier Data
CAS Number	Not Assigned	---
Predicted XLogP3	~3.5 - 4.0	Analog Comparison
Predicted Hydrogen Bond Donors	1	Structure-based
Predicted Hydrogen Bond Acceptors	2	Structure-based
Predicted Rotatable Bonds	3	Structure-based
Physical Form	Solid (predicted)	Analog Comparison

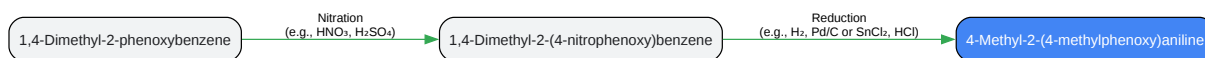
Note: Some properties are predicted based on the chemical structure and data from closely related isomers due to the absence of published experimental data for this specific compound.

Potential Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **4-Methyl-2-(4-methylphenoxy)aniline** is not readily available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted anilines and diaryl ethers. A potential two-step synthesis is outlined below.

Proposed Synthetic Pathway

A feasible approach involves the nitration of a substituted diphenyl ether followed by the reduction of the nitro group to an aniline.



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Caption: Proposed two-step synthesis of **4-Methyl-2-(4-methylphenoxy)aniline**.

Hypothetical Experimental Protocol

Step 1: Nitration of 1,4-Dimethyl-2-phenoxybenzene

- To a stirred solution of 1,4-dimethyl-2-phenoxybenzene in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dimethyl-2-(4-nitrophenoxy)benzene.
- Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1,4-Dimethyl-2-(4-nitrophenoxy)benzene

- Dissolve the purified 1,4-dimethyl-2-(4-nitrophenoxy)benzene in a suitable solvent (e.g., ethanol or ethyl acetate).
- Add a catalyst (e.g., 10% Palladium on carbon).

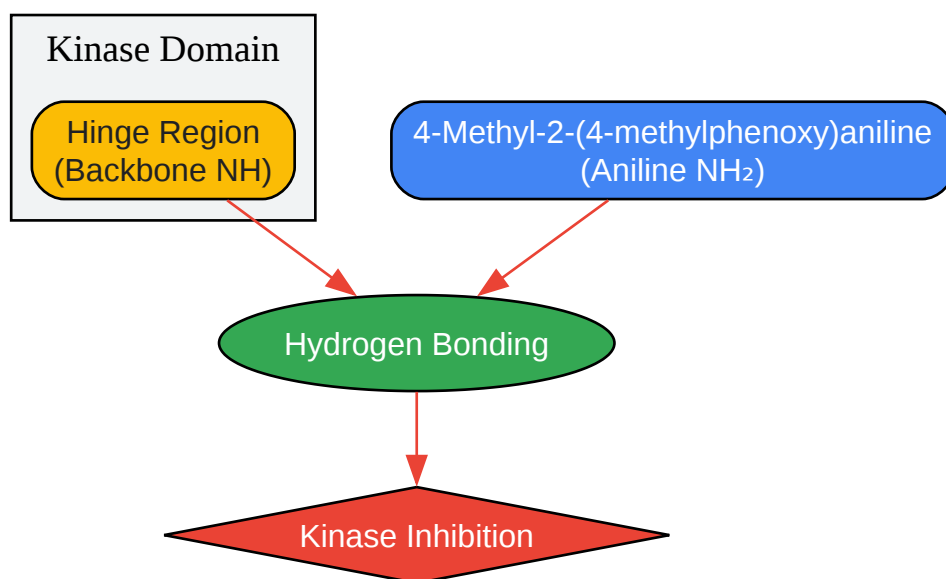
- Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature and pressure until the reaction is complete (monitored by TLC).
- Alternatively, the reduction can be carried out using a metal in acid, such as tin(II) chloride in hydrochloric acid.
- After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude **4-Methyl-2-(4-methylphenoxy)aniline**.
- Purify the product by column chromatography or recrystallization to obtain the final product.

Applications in Drug Discovery

The diaryl ether and aniline moieties are present in numerous biologically active compounds, suggesting that **4-Methyl-2-(4-methylphenoxy)aniline** could be a valuable scaffold in drug discovery.

Relevance as a Kinase Inhibitor Scaffold

The 2-substituted aniline framework is a common feature in kinase inhibitors. For instance, derivatives of 2-substituted anilines have been developed as potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.



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Caption: Interaction logic of an aniline scaffold with a kinase hinge region.

Potential as an Antimalarial Agent

Diaryl ether derivatives, such as analogs of triclosan, have been investigated as inhibitors of the *Plasmodium falciparum* enoyl acyl carrier protein reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway.[1][2] The structural similarity of **4-Methyl-2-(4-methylphenoxy)aniline** to these inhibitors suggests it could be explored for antimalarial activity.

Safety and Handling

No specific safety data sheet (SDS) is available for **4-Methyl-2-(4-methylphenoxy)aniline**. However, based on the aniline and diaryl ether functional groups, the following general precautions should be observed.

Table 2: General Safety and Handling Recommendations

Hazard Category	Recommendations
Toxicity	Aniline and its derivatives are generally toxic if swallowed, in contact with skin, or if inhaled.[3] [4] Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Irritation	May cause skin and eye irritation.[3] In case of contact, rinse immediately with plenty of water.
Storage	Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]
Disposal	Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on the general properties of related compounds and is not a substitute for a formal risk assessment. Always consult with a qualified safety professional before handling any chemical.

Conclusion

4-Methyl-2-(4-methylphenoxy)aniline is a chemical entity with potential for applications in drug discovery, particularly in the areas of kinase inhibition and antimalarial research. While experimental data on this specific molecule is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a rationale for its further investigation. Researchers are encouraged to use this information as a starting point for their own studies, with the understanding that thorough experimental validation of all properties is necessary.

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